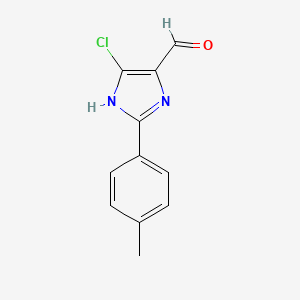

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

Description

5-Chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde (molecular formula: C₁₁H₉ClN₂O, CAS: 60367-52-4) is a halogenated imidazole derivative characterized by a chloro substituent at position 5, a 4-methylphenyl group at position 2, and a carbaldehyde functional group at position 4 . Its structural uniqueness lies in the interplay between the electron-withdrawing chlorine and the electron-donating methylphenyl group, which influences its reactivity and physicochemical properties. Predicted collision cross-section (CCS) values for its adducts, such as 146.0 Ų for [M+H]⁺, suggest moderate molecular compactness, relevant for mass spectrometry applications .

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-7-2-4-8(5-3-7)11-13-9(6-15)10(12)14-11/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGPLAVOOBRIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of hydrochloric acid to form the imidazole ring. The resulting intermediate is then chlorinated using thionyl chloride to introduce the chloro group at position 5. Finally, the aldehyde group is introduced through oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, sodium hydride.

Major Products Formed

Oxidation: 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid.

Reduction: 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-Chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde serves as a building block in organic synthesis, facilitating the creation of complex molecules. It is utilized in:

- Reactions : As a reagent in various organic transformations.

- Intermediate Production : In the synthesis of pharmaceutical compounds and specialty chemicals.

Biology

The compound has been studied for its potential biological activities, particularly:

- Enzyme Inhibition Studies : It acts as a probe in biochemical assays to investigate enzyme interactions.

- Antimicrobial Properties : Research indicates its efficacy against certain bacterial strains, making it a candidate for drug development.

Industry

In industrial applications, this compound is employed in:

- Agrochemicals Production : Serving as a precursor in the synthesis of pesticides and herbicides.

- Dyes Manufacturing : Its chemical structure allows for use in producing various dyes.

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building Block | Used in organic synthesis and reactions |

| Biology | Enzyme Inhibition | Investigated for antimicrobial activity |

| Industry | Agrochemicals | Precursor for pesticides and dyes |

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited target enzymes involved in metabolic pathways, suggesting potential therapeutic applications in drug design.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound revealed significant activity against Gram-positive bacteria. The findings support its use as a lead compound for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the chloro and aldehyde groups can enhance its binding affinity and specificity towards these targets. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde with analogous imidazole derivatives, focusing on structural variations, physicochemical properties, and synthesis pathways.

Substituent Modifications and Electronic Effects

4-Methyl-1H-Imidazole-5-Carbaldehyde (CAS: 68282-53-1)

- Structure : Lacks the 4-methylphenyl and chloro groups, with a methyl group at position 4 instead of the carbaldehyde.

- Molecular Formula : C₅H₆N₂O.

- Properties : Simpler structure with reduced steric hindrance; melting point (165–166°C) is higher due to stronger intermolecular interactions in the absence of bulky substituents .

- Key Difference : The absence of chloro and aryl groups diminishes electrophilic reactivity compared to the target compound.

1-Benzyl-4-Chloro-2-(4-Bromophenyl)-1H-Imidazole-5-Carbaldehyde Structure: Features a benzyl group at position 1 and a bromophenyl group at position 2. Molecular Formula: C₁₇H₁₂BrClN₂O. The benzyl group introduces additional π-π stacking capabilities . Key Difference: The bromophenyl group may confer higher lipophilicity compared to the methylphenyl group in the target compound.

5-Chloro-2-(Dimethylamino)-1-(4-Fluorophenyl)-1H-Imidazole-4-Carbaldehyde Structure: Substitutes the 4-methylphenyl group with a 4-fluorophenyl group and includes a dimethylamino group at position 2. Molecular Formula: C₁₃H₁₂ClFN₂O. Properties: The dimethylamino group is a strong electron donor, increasing nucleophilicity at the imidazole ring. Fluorine’s electronegativity may enhance metabolic stability . Key Difference: Enhanced electronic modulation compared to the target compound, making it more reactive in nucleophilic additions.

5-Chloro-2-(2-Thienyl)-1H-Imidazole-4-Carbaldehyde

- Structure : Replaces the 4-methylphenyl group with a thienyl heterocycle.

- Molecular Formula : C₈H₅ClN₂OS.

- Properties : The thienyl group introduces sulfur-based conjugation, altering UV-Vis absorption profiles and redox behavior .

- Key Difference : Heterocyclic substitution broadens applications in materials science due to enhanced charge-transfer properties.

Physicochemical and Spectroscopic Properties

- Melting Points : Derivatives with smaller substituents (e.g., methyl) exhibit higher melting points, while bulky aryl groups reduce crystallinity .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis of imidazole carbaldehydes often involves palladium-catalyzed hydrogenation or Raney nickel-mediated reactions to avoid dehalogenation byproducts. For example, replacing Pd/C with Raney nickel in ethanol/water mixtures under alkaline conditions (NaOH, 45°C) can achieve 88% yield by suppressing aryl chloride hydrodechlorination . The Vilsmeier–Haack reaction is another viable route, utilizing chloroformylation of pyrazolone precursors under controlled temperatures (25–45°C) . Optimization should prioritize solvent polarity (ethanol vs. water) and base strength (NaOH > Na₂CO₃) to enhance cyclization efficiency .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure and purity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 18.5654 Å, b = 9.2730 Å) can resolve bond lengths (e.g., C–Cl = 1.735 Å) and non-covalent interactions (C–H⋯S, 3.5185 Å) . Pair SC-XRD with LC-MS to monitor reaction intermediates and NMR (¹H/¹³C) to validate substituent positions, especially the 4-methylphenyl and aldehyde groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation. Store the compound in light-resistant containers at 2–8°C to prevent degradation . Emergency procedures should include immediate rinsing with water for eye/skin contact and activated charcoal for ingestion, followed by medical consultation .

Advanced Research Questions

Q. What reaction mechanisms explain byproduct formation during imidazole carbaldehyde synthesis?

- Methodological Answer : Hydrodechlorination is a key side reaction during hydrogenation, particularly with Pd/C catalysts, leading to undesired dehalogenated byproducts (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide). Mechanistic studies suggest that Raney nickel’s lower redox activity minimizes C–Cl bond cleavage, while alkaline conditions (pH > 10) favor Schiff base formation and imidazole cyclization . Kinetic analysis (LC-MS time-course data) can quantify intermediate 2 degradation rates under varying pH and temperature conditions .

Q. How can computational modeling predict the compound’s reactivity and supramolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution, highlighting electrophilic sites at the aldehyde group (Mulliken charge: +0.32 e) and nucleophilic regions on the imidazole ring. Molecular docking studies may reveal π–π stacking interactions with aromatic residues in enzyme targets (e.g., cytochrome P450), supported by crystallographic data on weak C–H⋯S and C⋯O interactions .

Q. What strategies mitigate substituent-induced steric effects in derivatives of this compound?

- Methodological Answer : Steric hindrance from the 4-methylphenyl group can be addressed via ortho-substituent engineering. For example, replacing methyl with smaller groups (e.g., fluoro) or optimizing reaction stoichiometry (1:1.2 molar ratio of aldehyde to nucleophile) improves yields in Schiff base condensations . X-ray crystallography of derivatives (e.g., 5-fluoro analogues) shows reduced dihedral angles (8.5° vs. 12.3° in methyl derivatives), enhancing planarity and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.